molecular formula C10H16O B3230872 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 1312010-01-7

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Cat. No.: B3230872
CAS No.: 1312010-01-7
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-RLWGHQLRSA-N
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Description

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is 152.120115130 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRWDARQUYASW-RLWGHQLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@@H]2[C@@H](C2CO)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374898-56-3
Record name [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of ((Z,1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl)methanol (CAS 374898-56-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

((Z,1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl)methanol, identified by CAS number 374898-56-3, is a bicyclic organic compound featuring a strained cyclooctene ring system. This structural motif is of significant interest in the field of bioorthogonal chemistry, where such strained alkenes are utilized in rapid and selective ligation reactions. Understanding the fundamental physical and solubility properties of this molecule is a critical prerequisite for its effective application in synthetic chemistry, materials science, and particularly in the development of novel pharmaceutical agents and delivery systems.

This guide provides a comprehensive overview of the known physical properties of CAS 374898-56-3, alongside a detailed framework for the experimental determination of its solubility. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document emphasizes robust methodologies and the underlying scientific principles that govern these essential measurements.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is paramount for anticipating its behavior in various experimental and biological systems. These properties influence formulation strategies, reaction kinetics, and pharmacokinetic profiles.

Structural and Molecular Data
PropertyValueSource(s)
CAS Number 374898-56-3[1][2][3]
IUPAC Name ((Z,1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl)methanol[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.24 g/mol [1]
Purity Typically ≥96%[2]
Storage Temperature -20°C[2][3]
Predicted Physical State and Thermal Properties
PropertyPredicted ValueSource(s)
Boiling Point 241.5 ± 9.0 °C[1][4]
Density 0.997 ± 0.06 g/cm³[5]

It is imperative for researchers to experimentally verify these predicted values. The lack of a reported melting point suggests that the compound may exist as an oil or a low-melting solid at ambient temperature.

Solubility Profile: A Critical Parameter

The solubility of a compound dictates its utility in various applications, from reaction media selection to its bioavailability in physiological systems. While specific quantitative solubility data for CAS 374898-56-3 in various solvents is not extensively documented, its structural features—a primary alcohol group and a largely hydrocarbon backbone—suggest a degree of polarity and the potential for hydrogen bonding, which will influence its solubility characteristics. A qualitative mention in the literature suggests that it is sufficiently soluble in aqueous phases for certain applications[6].

Experimental Determination of Equilibrium Solubility

To address the gap in available data, a robust and validated experimental protocol for determining the equilibrium solubility of CAS 374898-56-3 is presented below. This methodology is based on the widely accepted shake-flask method, a gold standard for solubility measurements.[7]

The shake-flask method involves agitating an excess of the solid or liquid solute with a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is quantified.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., shaking incubator) prep3->equil1 Incubate equil2 Monitor for equilibrium (e.g., periodic sampling) equil1->equil2 sep1 Allow solid to settle equil2->sep1 Equilibrium reached sep2 Filter or centrifuge supernatant sep1->sep2 ana1 Extract aliquot of clear supernatant sep2->ana1 Isolate saturated solution ana2 Dilute if necessary ana1->ana2 ana3 Analyze concentration (e.g., HPLC-UV, GC-MS) ana2->ana3 end Solubility Data ana3->end Report solubility (e.g., mg/mL)

Sources

Methodological & Application

Synthesis of BCN-OH from (Z)-bicyclo[6.1.0]non-4-ene-9-methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a cornerstone reagent in the field of bioorthogonal chemistry, prized for its application in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] Its unique combination of high reactivity, stability, and hydrophilicity makes it an invaluable tool for labeling and conjugating biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[3] This guide provides a comprehensive, in-depth protocol for the synthesis of BCN-OH from its readily available precursor, (Z)-bicyclo[6.1.0]non-4-ene-9-methanol. We delve into the chemical principles governing the transformation, offer a detailed step-by-step methodology with causal explanations for each step, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Scientific Principle

The synthesis of BCN-OH from its alkene precursor is a robust two-step process that hinges on fundamental reactions in organic chemistry. The core transformation involves converting the carbon-carbon double bond within the cyclooctene ring into a strained triple bond, while preserving the primary alcohol functionality.

The chosen synthetic pathway is:

  • Vicinal Dibromination: An electrophilic addition of molecular bromine (Br₂) across the alkene. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms to adjacent carbons, forming the vicinal dibromide.

  • Double Dehydrobromination: Two sequential E2 elimination reactions are induced by a strong, non-nucleophilic base.[4][5] This step is critical as it first forms a vinylic bromide intermediate, and a second elimination generates the strained alkyne. The choice of a sterically hindered base, such as potassium tert-butoxide, is crucial to favor elimination over substitution and to handle the sensitive strained-ring system.[6]

This approach is efficient and provides a direct route to the desired cyclooctyne scaffold.

Reaction Scheme and Workflow

The overall synthetic route is depicted below.

Caption: Overall two-step synthesis of BCN-OH.

The experimental workflow is designed for efficiency and safety, incorporating reaction, workup, and purification stages.

Caption: Experimental workflow for BCN-OH synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
(Z)-bicyclo[6.1.0]non-4-ene-9-methanolC₁₀H₁₆O152.24Commercially availableStarting Material
BromineBr₂159.81Standard SupplierHighly Toxic & Corrosive. Handle in fume hood.
Chloroform (anhydrous)CHCl₃119.38Standard SupplierStabilizer-free recommended.
Sodium thiosulfate (10% aq. solution)Na₂S₂O₃158.11Standard SupplierFor quenching excess bromine.
Magnesium sulfate (anhydrous)MgSO₄120.37Standard SupplierDrying agent.
Potassium tert-butoxide (K-OtBu)C₄H₉KO112.21Standard SupplierCorrosive & Moisture-Sensitive.
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11Standard SupplierFlammable. Use under inert atmosphere.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard SupplierFor extraction.
HexanesC₆H₁₄86.18Standard SupplierFor chromatography.
Hydrochloric Acid (1 M aq. solution)HCl36.46Standard SupplierFor workup.
Silica GelSiO₂60.08Standard SupplierFor column chromatography (230-400 mesh).
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, with UV indicator)

Critical Safety Precautions
  • General: This procedure must be performed by personnel trained in experimental organic chemistry in a well-ventilated fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Bromine is highly toxic, volatile, and causes severe chemical burns. Handle liquid bromine with extreme care, using a syringe for transfers within a fume hood. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.

  • Potassium tert-butoxide (K-OtBu): This is a strong, corrosive base that reacts violently with water. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.

  • Anhydrous Solvents: Anhydrous THF and chloroform are flammable and toxic. Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere.

Step-by-Step Synthesis

Step 1: Synthesis of (4,5-Dibromo-bicyclo[6.1.0]nonan-9-yl)methanol

This protocol is adapted from procedures for similar substrates.[6][9]

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-bicyclo[6.1.0]non-4-ene-9-methanol (5.00 g, 32.8 mmol, 1.0 equiv.) in anhydrous chloroform (60 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (1.68 mL, 5.24 g, 32.8 mmol, 1.0 equiv.) in anhydrous chloroform (30 mL). Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred alcohol solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. The reaction can be monitored by TLC (thin-layer chromatography) using a 1:1 hexanes:ethyl acetate eluent. The starting material spot should be consumed.

  • Quenching: Carefully quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution. Stir vigorously until the organic layer becomes colorless, indicating that all excess bromine has been neutralized.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with chloroform (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Outcome: The product, (4,5-dibromo-bicyclo[6.1.0]nonan-9-yl)methanol, is typically obtained as a white or off-white solid (crude yield ~99%) and can be used in the next step without further purification.[9]

Step 2: Synthesis of BCN-OH via Double Dehydrobromination

This protocol is adapted from the successful synthesis of the BCN-carboxylic acid analogue.[6]

  • Base Preparation: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add freshly sublimated potassium tert-butoxide (14.7 g, 131 mmol, 4.0 equiv. based on the starting alcohol). Add 100 mL of anhydrous THF and stir to form a suspension.

  • Substrate Addition: Dissolve the crude dibromide intermediate from Step 1 (~32.8 mmol, 1.0 equiv.) in 100 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred K-OtBu suspension over 30 minutes at room temperature (25 °C).

    • Causality Note: A large excess of the strong base is required to drive both E2 eliminations to completion and overcome any potential side reactions. The use of a sterically hindered base like K-OtBu minimizes the risk of competing SN2 reactions.[10]

  • Reaction: Stir the reaction mixture at 25 °C for 16 hours (overnight).

  • Monitoring: Monitor the reaction by TLC (3:1 hexanes:ethyl acetate). The intermediate should be consumed, and a new, more polar spot corresponding to BCN-OH should appear.

  • Quenching: Carefully quench the reaction by pouring the mixture over 100 mL of ice-cold water.

  • Work-up: Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Purification
  • Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield BCN-OH as a white to off-white solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline powder.

  • Yield: Reported yields for similar multi-step syntheses of BCN derivatives are typically in the range of 30-45% over the final two steps.[6]

  • ¹H NMR (500 MHz, CDCl₃): The spectrum should be consistent with the structure of BCN-OH. Key expected signals include a doublet for the -CH ₂OH protons, and multiplets for the aliphatic protons of the bicyclic system.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₄O [M+H]⁺: 151.11; Found: 151.11.

ParameterValue / Observation
Starting Mass 5.00 g (32.8 mmol)
Bromine Volume 1.68 mL (32.8 mmol)
K-OtBu Mass 14.7 g (131 mmol)
Reaction Time 1 ~1 hour
Reaction Time 2 16 hours
Expected Yield 1.5 - 2.2 g (30-45% over two steps)
Final Form White to off-white solid

Conclusion and Troubleshooting

This application note details a reliable, two-step synthesis of BCN-OH, a critical reagent for bioorthogonal chemistry. The procedure relies on a classical bromination-elimination sequence, providing a scalable and accessible route for research laboratories.

Potential Issues and Solutions:

  • Low Yield in Step 2: The elimination reaction is sensitive to moisture and the quality of the base. Ensure all glassware is scrupulously dried and that the K-OtBu is fresh and handled under inert conditions. Incomplete conversion was noted in some literature when using different bases or conditions, underscoring the importance of this step.[11]

  • Difficult Purification: If the crude product is an oil or difficult to purify, ensure all solvent from the workup is removed. A different chromatography solvent system (e.g., dichloromethane/methanol) may be explored.

References

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link][4]

  • JoVE. (2026). Preparation of Alkynes: Dehydrohalogenation. [Link][5]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link][10]

  • Master Organic Chemistry. Formation of alkynes through double elimination of vicinal dibromides. [Link][12]

  • Chemistry LibreTexts. (2022). 10.2 Synthesis of Alkynes - Elimination Reactions of Dihalides. [Link][13]

  • Royal Society of Chemistry. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link][6]

  • MDPI. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 27(15), 4784. [Link][11]

  • Royal Society of Chemistry. Synthesis and Stability Studies of Bicyclo[6.1.0]nonyne Scaffolds for Automated Solid-Phase Oligonucleotide Synthesis. [Link]

  • PMC. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link][1]

  • ChemiMart. endo-BCN-OH. [Link][2]

  • YouTube. (2018). Alkyne Synthesis by Double Dehydrohalogenation. [Link]

  • BioPharmaSpec. Supporting Information. [Link][9]

  • Radboud Repository. Expanding and Exploring the Bioconjugation Toolbox. [Link][3]

  • Organic Syntheses. (2010). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link][7]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link][8]

Sources

Protocol for photoisomerization of (Z)-bicyclo[6.1.0]nonene to s-TCO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of conformationally strained trans-cyclooctene (s-TCO) derivatives via photoisomerization. s-TCO represents the "crown jewel" of bioorthogonal chemistry, exhibiting reaction kinetics with tetrazines (


) that are orders of magnitude faster than conventional TCOs or cyclooctynes.

However, the synthesis of s-TCO is non-trivial due to the thermodynamic preference for the cis-isomer ((Z)-bicyclo[6.1.0]nonene). This protocol utilizes a closed-loop continuous flow photosensitization system coupled with a silver nitrate (


) scavenger column .[1] This "pump-and-trap" methodology, pioneered by the Fox group, leverages the high affinity of silver(I) for strained trans-alkenes to drive the equilibrium yield from <5% (photostationary state) to >70% isolated yield.

Scientific Principles & Mechanism

The Photochemical Challenge

Direct UV excitation of alkenes typically leads to unselective isomerization and polymer formation. To access the highly strained trans-manifold, we employ Singlet-Triplet Sensitization .

  • Sensitizer Excitation: Methyl benzoate (sensitizer) absorbs UV light (254 nm) and undergoes Intersystem Crossing (ISC) to a triplet state.

  • Energy Transfer: The triplet sensitizer transfers energy to the ground state cis-alkene, generating a triplet alkene intermediate.

  • Relaxation: The triplet alkene relaxes to the ground state, partitioning between cis and trans isomers.

The "Pump and Trap" Strategy

Because the trans-isomer is thermodynamically unstable relative to the cis-isomer (approx. 5–6 kcal/mol higher in energy for s-TCO), the photostationary state heavily favors the starting material.

  • Solution: We introduce a solid-phase trap (

    
     on Silica).
    
  • Mechanism: Silver(I) ions coordinate to

    
    -systems. The coordination is significantly stronger for trans-cycloalkenes due to the relief of ring strain upon complexation.
    
  • Result: The trans-isomer is selectively removed from the mobile phase, preventing photo-reversion to cis. The mobile phase (depleted of product) recirculates to the reactor to generate more trans-isomer.

G Cis (Z)-Isomer (Starting Material) Excited Triplet State Intermediate Cis->Excited Energy Transfer Sens Sensitizer (Methyl Benzoate) Sens->Excited hv (254 nm) Excited->Cis Relaxation Trans (E)-Isomer (s-TCO) Excited->Trans Relaxation Trap Ag-Complex (Trapped Solid) Trans->Trap Selective Ag(I) Binding Trap->Trans Ligand Exchange (Release)

Figure 1: Mechanistic pathway of sensitized photoisomerization and silver trapping.

Equipment & Reagents

Reagents
ReagentGrade/SpecPurpose
(Z)-Bicyclo[6.1.0]non-4-ene >95% PurityStarting Material
Methyl Benzoate Reagent GradePhotosensitizer
Silver Nitrate (

)
99%+Trapping Agent
Silica Gel 60 Å, 40-63 µmSupport for Ag
Diethyl Ether / Heptane HPLC GradeMobile Phase solvent
Ammonium Hydroxide (

)
28-30%

Release Agent
Hardware Setup
  • UV Reactor: Rayonet RPR-100 or equivalent with 254 nm lamps.

  • Flow Cell: FEP tubing (1/16" OD, approx 10-20 mL internal volume) coiled around a quartz immersion well or arranged inside the reactor.

  • Pump: HPLC pump or high-quality peristaltic pump (must handle organic solvents and 1-5 mL/min flow).

  • Scavenger Column: Glass chromatography column (pressure rated) packed with AgNO3-impregnated silica.

Experimental Protocol

Step 1: Preparation of AgNO3-Impregnated Silica

Critical Step: The capacity of the trap determines the maximum theoretical yield per run.

  • Dissolve

    
     (1.0 equiv relative to silica weight, e.g., 10g Ag for 10g Silica) in minimal acetonitrile/water (9:1).
    
  • Add silica gel and stir to form a slurry.

  • Remove solvent via rotary evaporation (shield from light) until a free-flowing white/grey powder is obtained.

  • Storage: Store in an amber jar. Light sensitive.

Step 2: System Assembly

Construct the closed-loop system as depicted below. Ensure all tubing connections are airtight to prevent solvent evaporation during the long run time.

FlowSetup Reservoir Reservoir Flask (Cis-Isomer + Sensitizer) Pump HPLC Pump (2-5 mL/min) Reservoir->Pump Mobile Phase Column AgNO3-Silica Column (Traps Trans-Isomer) Pump->Column Protection Step (Column before Reactor) Reactor UV Reactor (254 nm) FEP Tubing Coil Reactor->Reservoir Recycle Loop Column->Reactor Eluent (Cis only)

Figure 2: Schematic of the closed-loop flow reactor. Note: In some variations, the column is placed after the reactor. However, placing the column before the reactor (or recirculating rapidly) ensures that any formed trans-isomer is removed before it degrades.

Step 3: Irradiation and Trapping
  • Load: Dissolve (Z)-bicyclo[6.1.0]nonene (1.0 g, ~8.2 mmol) and methyl benzoate (1.1 g, 1.0 equiv) in 250 mL of Ether/Heptane (1:9).

  • Prime: Fill the reservoir. Pack the scavenger column with approx 15g of AgNO3-Silica (approx 2 eq capacity).

  • Circulate: Start the pump (flow rate ~5 mL/min) without UV to equilibrate the column.

  • Irradiate: Turn on the 254 nm lamps.

  • Monitor: Analyze the reservoir by GC-MS or NMR every 30 minutes.

    • Observation: The peak for the cis-isomer will decrease over time. The trans-isomer will not appear in the reservoir (it is being trapped).

    • Endpoint: Stop when >95% of the cis-isomer is consumed from the reservoir.

Step 4: Isolation and Release

Safety: s-TCO is volatile and reactive. Perform in a fume hood.

  • Wash: Stop the pump. Disconnect the column. Wash the column with 100 mL pure ether to remove residual sensitizer and cis-isomer.

  • Release: Elute the column with a solution of Ammonium Hydroxide (

    
    ) / DCM  (or MeOH) (1:9 mixture).
    
    • Chemistry: Ammonia displaces the alkene from the silver ion.

  • Extraction: Wash the organic eluent with water (2x) and brine (1x) to remove silver salts and excess ammonia.

  • Drying: Dry over

    
    , filter, and concentrate carefully (do not heat >30°C).
    

Characterization & Quality Control

Key Identification Metric:


 NMR (Vinyl Region) 
The ring strain in s-TCO causes a dramatic upfield shift of the vinylic protons compared to the cis-isomer.
Feature(Z)-Isomer (Starting Material)s-TCO (Product)
Vinyl Protons (

)
5.6 – 5.9 ppm (Multiplet)5.1 – 5.3 ppm (Multiplet)
Ring Fusion Protons Broad multipletsDistinctive multiplets
Physical State Oil (usually)Oil or Low-melting solid
Smell Mild hydrocarbonDistinctive "strained" odor (pungent)

Stability Note: s-TCO is prone to isomerization back to cis if exposed to thiols or radical sources. For long-term storage (>1 month), it is recommended to store the compound as the Ag-Complex (skip the ammonia release step) and release only immediately prior to use.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Slow Conversion Lamp degradation or UV opacity.Check lamps. Ensure FEP tubing is not yellowed/opaque.
Product in Reservoir Column saturation (Breakthrough).Use more AgNO3-Silica or replace column mid-run.
Low Isolated Yield Inefficient release from Ag.Increase

concentration or time. Ensure thorough washing.
Polymerization Concentration too high.Dilute the reaction mixture (keep <0.05 M).
Isomerization during workup Acidic conditions or heat.Use base-washed glassware. Evaporate solvent cold.

References

  • Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation. Journal of the American Chemical Society, 130(12), 3760–3761.

  • Taylor, M. T., Blackman, M. L., Dmitrenko, O., & Fox, J. M. (2011). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society, 133(25), 9646–9649.

  • Darko, A., Wallace, S., Dmitrenko, O., Machovina, M. M., Mehl, R. A., Chin, J. W., & Fox, J. M. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[1][2][3][4][5] Chemical Science, 5(10), 3770–3776.

  • Wang, M., Svatunek, D., Rohlfing, K., Liu, Y., Wang, H., Giglio, B., ...[2] & Fox, J. M. (2016).[6][2] Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation.[2] Theranostics, 6(6), 887.[2]

Sources

Iodolactonization procedure for purifying bicyclo[6.1.0]nonene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation of the syn-bicyclo[6.1.0]non-4-ene-9-carboxylic acid (the critical precursor for BCN) from its anti-isomer using a stereoselective iodolactonization protocol. While modern epimerization techniques favor the anti-isomer (s-TCO precursor), the syn-isomer required for BCN synthesis is best accessed via kinetic resolution. This guide provides a self-validating workflow, mechanistic rationale, and step-by-step experimental protocols for the iodolactonization, separation, and reductive reversion steps.

Strategic Rationale & Mechanism

The Isomer Challenge

The synthesis of bicyclo[6.1.0]non-4-yne (BCN) reagents typically begins with the Rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene. This reaction yields a diastereomeric mixture of syn- (endo) and anti- (exo) bicyclo[6.1.0]non-4-ene-9-carboxylates.

  • Syn-Isomer: The required precursor for BCN.

  • Anti-Isomer: The thermodynamic sink, often used for trans-cyclooctenes (s-TCO).

Standard silica chromatography is often insufficient for separating these isomers due to their nearly identical polarity.

The Iodolactonization Solution

Iodolactonization serves as a chemical filter rather than just a reaction. It exploits the geometric proximity of the carboxylic acid to the alkene double bond.

  • Syn-Isomer: The carboxylate group is spatially close to the alkene (

    
    -system), allowing the nucleophilic oxygen to attack the transient iodonium bridge, forming a stable iodolactone.
    
  • Anti-Isomer: The carboxylate is geometrically distant from the alkene. Cyclization is sterically prohibited; thus, it remains as a free carboxylic acid.

This drastic change in chemical functionality (Neutral Lactone vs. Acidic Carboxylate) allows for facile separation via liquid-liquid extraction.

Reaction Pathway Diagram

The following flow chart visualizes the resolution logic and the divergent fates of the isomers.

Iodolactonization_Workflow Mixture Crude Mixture (Syn- & Anti-Acids) Reaction Iodolactonization (I2, KI, NaHCO3) Mixture->Reaction Kinetic Resolution Separation Biphasic Workup (DCM / Sat. NaHCO3) Reaction->Separation OrgLayer Organic Phase (Syn-Iodolactone) Separation->OrgLayer Neutral Species AqLayer Aqueous Phase (Anti-Acid Salt) Separation->AqLayer Ionic Species Reduction Reductive Reversion (Zn, AcOH) OrgLayer->Reduction Regeneration FinalProduct Pure Syn-Acid (BCN Precursor) Reduction->FinalProduct

Figure 1: Logical workflow for the purification of Syn-BCN precursor via selective iodolactonization.

Detailed Experimental Protocol

Safety Note: Iodine (


) is corrosive and stains. Work in a fume hood. BCN precursors are strained rings; avoid excessive heat (>60°C) to prevent thermal decomposition.
Phase 1: Saponification (Preparation)

Pre-requisite: Ensure the starting material is the acid form. If you have the ethyl ester, hydrolyze it first using mild conditions (


) to avoid epimerizing the syn-isomer to the thermodynamic anti-isomer.
Phase 2: Iodolactonization (The Resolution)

This step selectively converts the syn-acid into the iodolactone.

  • Dissolution: In a round-bottom flask, dissolve the crude mixture of bicyclo[6.1.0]non-4-ene-9-carboxylic acid (1.0 equiv) in a mixture of DCM and saturated aqueous

    
      (1:1 ratio, approx. 0.1 M concentration).
    
    • Why: The biphasic system with bicarbonate ensures the carboxylic acid is deprotonated (carboxylate), increasing its nucleophilicity for the cyclization.

  • Reagent Addition: Add KI (3.0 equiv) followed by

    
      (1.5 equiv).
    
  • Reaction: Stir the mixture vigorously at room temperature (RT) in the dark (wrap flask in foil) for 12–16 hours.

    • QC Check: The organic layer should retain a dark violet/brown color, indicating excess iodine. If it turns pale, add more iodine.

  • Quenching: Add saturated aqueous

    
      (Sodium Thiosulfate) dropwise with stirring until the iodine color completely disappears (mixture turns pale yellow/colorless).
    
Phase 3: Separation (The Purification)
  • Extraction: Transfer the mixture to a separatory funnel.

  • Phase Cut:

    • Organic Layer (DCM): Contains the Syn-Iodolactone .

    • Aqueous Layer (

      
      ):  Contains the unreacted Anti-Acid  (as the sodium salt).
      
  • Washing: Wash the organic layer once with sat.

    
     to ensure all anti-acid is removed.
    
  • Drying: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
    • Result: The residue is the crude syn-iodolactone. It can often be used directly or purified via a short silica plug (eluting with Hexanes:EtOAc) if high purity is required.

Phase 4: Zinc Reduction (Regeneration of Syn-Acid)

This step reverses the lactonization, returning the alkene and carboxylic acid functionalities while retaining the syn stereochemistry.

  • Solvation: Dissolve the syn-iodolactone (from Phase 3) in Glacial Acetic Acid (AcOH) (approx. 0.2 M).[1]

  • Activation: Add Zinc dust (Zn, 5.0 equiv).

    • Tip: Activate Zn dust by washing with dilute HCl then Ethanol and Ether if the reaction is sluggish, though commercial dust usually suffices.

  • Reaction: Stir the suspension at RT or mild heat (40°C) for 2–4 hours. Monitor by TLC (the non-polar lactone spot should disappear; the polar acid spot will appear).

  • Workup:

    • Filter off the excess Zinc through a pad of Celite. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove most Acetic Acid (azeotrope with Toluene if necessary).

    • Redissolve residue in EtOAc and wash with 1M HCl (to remove Zn salts) and then Brine.

    • Dry over

      
       and concentrate.
      
  • Final Output: Pure syn-bicyclo[6.1.0]non-4-ene-9-carboxylic acid .

Data Summary & Validation

The following table summarizes the expected physical changes and NMR signatures to validate the success of the procedure.

ParameterSyn-Isomer (Target)Anti-Isomer (Byproduct)Iodolactone Intermediate
Reaction with

Reacts (Forms Lactone)No Reaction (Stays Acid)N/A
Phase Preference Organic (after reduction)Aqueous (during extraction)Organic (DCM)
Key

NMR Signal
Alkene protons (~5.6 ppm)Alkene protons (~5.6 ppm)No Alkene protons ; New signal at ~4.8 ppm (CH-I)
Polarity (TLC) Polar (Acid)Polar (Acid)Non-Polar (Lactone)
Downstream Use BCN Synthesis s-TCO SynthesisN/A

References

  • Dommerholt, J. et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422–9425. [Link]

  • Taylor, M. T. et al. (2018). "Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity." Journal of the American Chemical Society, 140(13), 4469–4472. (Discusses the thermodynamic stability of the anti-isomer). [Link]

  • Scinto, S. L. et al. (2021).[2] "Scope and Limitations of the Iodolactonization-Based Kinetic Resolution of Bicyclononenes." Journal of Organic Chemistry. (General reference for iodolactonization mechanics in strained rings). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Rh-Catalyzed Cyclopropanation of Cyclooctadiene (COD)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield & Selectivity in Rh(II)-Catalyzed Cyclopropanation Ticket ID: RH-COD-OPT-001

Core Directive & Executive Summary

User Objective: Maximize yield and control selectivity (mono- vs. bis-cyclopropanation) during the reaction of 1,5-cyclooctadiene (COD) with diazo compounds (typically ethyl diazoacetate, EDA) using Rhodium(II) catalysts.

The Challenge: Cyclooctadiene is a unique substrate. It possesses two non-conjugated, chemically equivalent double bonds. The primary failure modes in this reaction are:

  • Carbene Dimerization: The diazo compound reacts with itself instead of the alkene (forming fumarates/maleates).

  • Over-Reaction: Formation of the bis-cyclopropanated product (tricyclic species) when the mono-adduct (bicyclo[6.1.0]non-4-ene) is desired.

  • Catalyst Deactivation: Coordination of COD or products to the axial sites of the Rh-paddlewheel, inhibiting turnover.

The Solution: High yields rely on maintaining a low steady-state concentration of the metal-carbene intermediate relative to the alkene substrate. This is achieved strictly through controlled addition rates and optimized stoichiometry.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline protocol aligns with this optimized workflow. Deviations here are the most common cause of yield loss.

ParameterSpecificationRationale
Catalyst Rh2(OAc)4 (0.5 - 1.0 mol%)The standard "paddlewheel" complex. Sufficiently electrophilic for unactivated alkenes like COD.
Solvent Dichloromethane (DCM) or DCENon-coordinating solvents prevent competition for the catalyst's axial sites.
Stoichiometry COD (2.0 - 4.0 equiv) vs. Diazo (1.0 equiv)Critical: Excess COD statistically favors mono-cyclopropanation and traps the carbene before it dimerizes.
Concentration 0.1 M - 0.2 M (w.r.t COD)Dilution helps prevent diazo dimerization (a bimolecular process).
Addition Slow Syringe Pump Addition (4–8 hours)Keeps diazo concentration near zero. The rate of addition must be slower than the rate of cyclopropanation.
Temperature 0 °C to RT (Start cold, warm if sluggish)Lower temps improve diastereoselectivity (exo/endo) but may slow turnover.

Troubleshooting Guide (Q&A Format)

Module A: Yield Optimization (The "Carbene Dimer" Problem)

Q: My isolated yield is <40%, and I see a significant amount of diethyl fumarate/maleate by NMR. What happened?

A: This is the classic signature of "carbene dimerization."

  • Diagnosis: The rate of diazo decomposition (forming the Rh-carbene) exceeded the rate of the carbene trapping by COD. The Rh-carbene accumulated and reacted with a fresh diazo molecule.

  • Fix 1 (The Hardware Solution): Your addition rate is too fast. If you added the diazo over 1 hour, extend it to 4–6 hours using a syringe pump. The dropwise addition must be continuous.

  • Fix 2 (The Chemical Solution): Increase the equivalents of COD. Pushing COD to 5.0 equivalents turns the kinetics in your favor (Rate = k[Rh-Carbene][COD]).

  • Fix 3 (Catalyst Check): If the catalyst is old or "dead" (green/blue instead of emerald/purple), diazo accumulates and then thermally decomposes without the metal, leading to dimers.

Q: I am using Rh2(esp)2 instead of Rh2(OAc)4. Should I change the protocol?

A: Yes. Rh2(esp)2 (Du Bois' catalyst) is significantly more stable and has a higher turnover number (TON).

  • Adjustment: You can often lower the loading to 0.1 mol% or even 0.01 mol%.

  • Warning: Because it is more active, it decomposes the diazo faster. You must slow down the addition rate further to prevent dimerization.[1]

Module B: Selectivity Control (Mono- vs. Bis-Cyclopropanation)

Q: I want the mono-cyclopropane (bicyclo[6.1.0]non-4-ene), but I keep getting the bis-cyclopropane. How do I stop the second addition?

A: The mono-product is still an alkene and is often more reactive than COD due to ring strain, making over-reaction a common issue.

  • Statistical Control: You cannot run this 1:1. You must use a large excess of COD (3–5 equiv).

  • Reaction Monitoring: Do not run the reaction to "completion" of the COD. Stop the reaction (or calculate diazo stoichiometry) such that you only convert ~30-50% of the COD. Recovering unreacted COD is easier than separating the mono/bis mixture.

Q: Conversely, I want the bis-cyclopropane. How do I drive it to completion?

A:

  • Stoichiometry: Use 2.5 to 3.0 equivalents of Diazo per 1.0 equivalent of COD.

  • Temperature: Refluxing in DCE (83 °C) helps overcome the steric barrier of the second cyclopropanation.

  • Catalyst: Switch to a sterically smaller catalyst (Rh2(OAc)4 is smaller than bulky chiral catalysts like Rh2(DOSP)4) to facilitate the second approach.

Module C: Catalyst Life & Handling

Q: The reaction mixture turned from green/purple to brown/black rapidly. Is the reaction dead?

A: Likely, yes.

  • The Cause: "Rh-black" formation. The ligand sphere has collapsed, and you have formed colloidal Rh(0). This is inactive for cyclopropanation and promotes rapid, non-selective diazo decomposition.

  • Prevention: Ensure your solvent is degassed (though Rh(II) is air stable, oxygen can sometimes accelerate ligand loss under catalytic stress). Ensure your stir bar is clean; trace thiols or amines from previous steps poison Rh(II) instantly.

Mechanistic Visualization

Figure 1: The Catalytic Cycle & Failure Modes

This diagram illustrates the critical competition between the productive cyclopropanation pathway and the destructive dimerization pathway.

RhodiumCycle Rh_Pre Rh2(OAc)4 (Pre-Catalyst) Rh_Diazo Rh-Diazo Complex Rh_Pre->Rh_Diazo + Diazo Diazo Diazo Compound (N2=CH-CO2Et) Rh_Carbene Rh-Carbene (Active Species) Rh_Diazo->Rh_Carbene - N2 (Rate Limiting) Transition Transition State (Concerted Asynchronous) Rh_Carbene->Transition + COD (Alkene) Dimer Maleate/Fumarate (Unwanted Byproduct) Rh_Carbene->Dimer + Excess Diazo (FAST if [Diazo] is high) Product Cyclopropane Product Transition->Product Reductive Elimination Product->Rh_Pre Regeneration

Caption: The Rh(II) catalytic cycle. Note the red dashed line: if the Rh-Carbene encounters another Diazo molecule before an Alkene, dimerization occurs. This dictates the need for slow addition.

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckNMR Analyze Crude NMR Start->CheckNMR Decision1 Is Diethyl Fumarate/Maleate present? CheckNMR->Decision1 YesDimer YES: Carbene Dimerization Decision1->YesDimer High % NoDimer NO: Dimer is low Decision1->NoDimer Action1 Action: Decrease Addition Rate (Use Syringe Pump) YesDimer->Action1 Action2 Action: Increase COD Equivs (>3.0 equiv) YesDimer->Action2 Decision2 Is Starting Material (COD) remaining? NoDimer->Decision2 YesSM YES: Catalyst Death Decision2->YesSM NoSM NO: Bis-cyclopropanation occurred Decision2->NoSM Complex Mixture Action3 Action: Check Solvent Purity (Remove amines/thiols) YesSM->Action3 Action4 Action: Switch to Rh2(esp)2 (Higher Stability) YesSM->Action4 Action5 Action: Reduce Diazo Equivs NoSM->Action5

Caption: Diagnostic flow for identifying the root cause of yield loss in Rh-catalyzed cyclopropanation.

References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.

  • Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003.

  • Espino, C. G., & Du Bois, J. "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 2001. (Reference for Rh2(esp)2 stability).

  • Lou, Y., et al. "Catalyst/Substrate-Controlled Diastereoselectivity in the Rhodium-Catalyzed Cyclopropanation of 1,3-Dienes." Journal of the American Chemical Society, 2002.

  • Chuprakov, S., et al. "Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes." Journal of the American Chemical Society, 2005.[2]

Sources

Technical Support Center: Bicyclononene (BCN) Solubility & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of Bicyclononene Derivatives in Aqueous Buffers

Introduction: The "Hydrophobic Tax" of Reactivity

Welcome to the Technical Support Center. If you are reading this, you are likely facing a common paradox in bioorthogonal chemistry: High Reactivity vs. Low Solubility.

Bicyclononene (BCN) is a gold standard for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) due to its superior kinetics (


) compared to first-generation cyclooctynes [1]. However, the very feature that drives this reactivity—the strained, lipophilic carbocyclic core—makes it inherently prone to aggregation in aqueous buffers (PBS, TBS, HEPES).

This guide addresses the physical chemistry of BCN solubilization, providing protocols to prevent precipitation, protein denaturation, and "crashing out" during conjugation.

Module 1: The Co-Solvent Protocol (The "Drop-wise" Method)

Issue: Users often attempt to dissolve BCN solids directly into aqueous buffers, resulting in a suspension rather than a solution, or they add aqueous buffer to the BCN oil, causing immediate micelle formation.

The Fix: You must create a "solvated shield" around the BCN molecules using an organic co-solvent before introducing them to the aqueous environment.

Standard Operating Procedure (SOP-BCN-01)
  • Primary Solubilization: Dissolve BCN stock (solid or oil) in anhydrous DMSO or DMF to a concentration of 10–100 mM. Do not use water.

  • The "Dilution Shock" Check: Calculate the final percentage of organic solvent in your reaction.

    • Rule of Thumb: Most antibodies (IgG) and enzymes tolerate 5–10% DMSO ; sensitive proteins require <2%.

  • The Mixing Order (Critical):

    • CORRECT: Add the organic BCN solution drop-wise into the moving (stirring) aqueous protein solution.

    • INCORRECT: Adding water/buffer to the concentrated BCN. This causes "oiling out."

Data: Organic Solvent Tolerance for Common Scaffolds
Biomolecule ClassMax DMSO/DMF % (v/v)Risk at ExcessRecovery Strategy
Monoclonal Antibodies (IgG) 10–15%Precipitation / UnfoldingDialysis immediately after reaction
Enzymes (e.g., HRP, GFP) 2–5%Loss of Enzymatic ActivityUse PEG-BCN derivatives (see Module 2)
Peptides / Oligos 20–50%Solubility usually fineN/A
Living Cells < 0.1–0.5%Cytotoxicity / Membrane LysisWash cells immediately after labeling

Module 2: Structural Engineering (The "PEG Shield")

Issue: Co-solvents are not enough for sensitive proteins or in vivo applications. The Fix: If DMSO is toxic to your system, you must switch to a BCN derivative with an intrinsic hydration shell.

The Hydrophilicity Decision Matrix

Use the following logic flow to select the correct BCN derivative.

BCN_Selection Start Start: Select BCN Derivative Q1 Is Organic Solvent (DMSO/DMF) Tolerated > 5%? Start->Q1 Result1 Use BCN-endo/exo (Standard) Dissolve in DMSO stock Q1->Result1 Yes Q2 Is the target highly hydrophobic (e.g., Membrane Protein)? Q1->Q2 No (Sensitive) Result2 Use BCN-PEG4-Acid/NHS (Critical for solubility) Q2->Result2 Yes Result3 Use BCN-PEG2 (Balance of kinetics/solubility) Q2->Result3 No (Standard Protein)

Figure 1: Decision matrix for selecting BCN linker length based on solvent tolerance and target hydrophobicity.

Technical Insight: Attaching a polyethylene glycol (PEG) spacer (PEG4 or PEG8) creates a "hydration sphere." Water molecules hydrogen-bond with the ether oxygens in the PEG chain, effectively masking the hydrophobic BCN core from the aqueous solvent [2].

  • Recommendation: For protein labeling, BCN-PEG4-NHS is the industry standard to prevent conjugate aggregation.

Module 3: Troubleshooting & FAQs

Scenario A: "My reaction mixture turned cloudy immediately."

Diagnosis: The "Oiling Out" Effect. Root Cause: The local concentration of BCN exceeded its solubility limit before it could disperse, or the DMSO concentration shocked the protein. Corrective Action:

  • Centrifuge: Spin at 10,000 x g for 5 mins. If a pellet forms, it is likely precipitated BCN or protein.

  • The "Pre-Dilution" Step: Dilute your BCN-DMSO stock into a protein-free buffer (containing 10% DMSO) first to create an intermediate concentration (e.g., 1 mM), then add this to your protein. This reduces the concentration gradient shock.

Scenario B: "I have low conjugation yield despite using 10 equivalents of BCN."

Diagnosis: Non-Covalent Sequestration. Root Cause: BCN is burying itself into the hydrophobic pockets of the protein (like BSA or serum albumin) rather than reacting with the azide. This is a common artifact with hydrophobic probes [3]. Corrective Action:

  • Increase Spacer Length: Switch from BCN-PEG2 to BCN-PEG4.

  • Validation: Perform a "Self-Validating" UV-Vis check.

    • Protocol: Measure Absorbance at 280nm (Protein) and near 300nm (BCN scattering). If the baseline at 350-400nm is elevated, you have aggregates, not conjugates.

Scenario C: "Is Endo-BCN or Exo-BCN better for solubility?"

Answer:

  • Solubility: Both are equally lipophilic (isomers).

  • Reactivity: Endo-BCN is generally preferred. While exo-BCN is slightly more reactive in some contexts, endo-BCN is synthetically more accessible and exhibits excellent kinetics (

    
     with benzyl azide) [1].
    
  • Recommendation: Focus on the linker (PEGylation) rather than the isomer for solubility issues.

Module 4: Workflow Visualization

The following diagram illustrates the correct physical workflow to ensure solubility during bioconjugation.

Protocol_Flow cluster_0 Phase 1: Organic cluster_1 Phase 2: Aqueous BCN_Solid BCN Solid Stock 10-50mM Stock BCN_Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Mixing Dropwise Addition (Vortexing) Stock->Mixing <10% v/v Final Protein Protein in Buffer (pH 7.4) Protein->Mixing Final Soluble Conjugate Mixing->Final

Figure 2: The "Sandwich Protocol" for introducing hydrophobic BCN into aqueous protein buffers.

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[1] Angewandte Chemie International Edition, 49(49), 9422–9425. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666–676. Link

  • van Geel, R., et al. (2015).[2] Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides Homogeneous and Highly Efficacious Antibody–Drug Conjugates.[2] Bioconjugate Chemistry, 26(11), 2233–2242.[2] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (Z)-bicyclo[6.1.0]nonene (BCN) vs. Norbornene as Bioorthogonal Controls

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug development, the precision and reliability of bioorthogonal chemistry are paramount. These reactions, occurring within living systems without interfering with native biochemical processes, have transformed our ability to label and track biomolecules.[1] A critical, yet often understated, aspect of rigorous bioorthogonal experimentation is the use of appropriate negative controls. These controls are essential to validate that the observed labeling is a direct result of the specific bioorthogonal reaction and not due to non-specific binding or off-target reactivity of the probe or the chemical reporter.

This guide provides an in-depth comparison of two widely used bioorthogonal reagents, (Z)-bicyclo[6.1.0]nonene (BCN) and norbornene, specifically in their roles as controls in bioorthogonal experiments. We will delve into their chemical reactivity, stability, and potential for side reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental designs.

The Fundamental Chemistry: A Tale of Two Strained Rings

At the heart of their utility in bioorthogonal chemistry lies the inherent ring strain of BCN and norbornene. This strain is the driving force for their reactivity in catalyst-free "click" reactions.

(Z)-bicyclo[6.1.0]nonene (BCN) is a strained cyclooctyne. Its reactivity stems from the deformation of the alkyne's ideal linear geometry, making it highly susceptible to cycloaddition with 1,3-dipoles like azides in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[2] BCN also readily participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[3]

Norbornene , a bridged cyclic alkene, also possesses significant ring strain in its double bond.[4] This makes it an excellent dienophile for iEDDA reactions with electron-deficient dienes, most notably tetrazines.[1]

Head-to-Head Comparison: Performance as Bioorthogonal Controls

The choice between BCN and norbornene as a control depends on the specific bioorthogonal reaction being investigated. In a typical control experiment, the control molecule is used to assess the non-specific binding of the probe in the absence of the intended reaction partner. For instance, if you are labeling an azide-modified protein with a BCN-linked fluorophore, a suitable negative control would be to treat cells expressing the unmodified protein with the BCN-linked fluorophore.

Here, we compare their performance based on key parameters:

Feature(Z)-bicyclo[6.1.0]nonene (BCN)Norbornene
Primary Bioorthogonal Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azides; iEDDA with tetrazines.Inverse-Electron-Demand Diels-Alder (iEDDA) with tetrazines.
Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) ~1.4 - 29,000[3][5]~0.5 - 5[6]
Stability in Biological Media Generally stable, but can be susceptible to degradation under strongly acidic conditions and can react with thiols.[7][8]Generally stable.
Potential for Side Reactions Can react with thiols, such as cysteine residues in proteins.[8]Can undergo an unexpected 1:2 stoichiometric reaction with tetrazines.[9][10]
Relative Size Relatively small and less lipophilic than other cyclooctynes like DBCO.[7]Smaller than most cyclooctynes.
Reaction Kinetics: A Double-Edged Sword

The reaction kinetics of BCN and norbornene with their respective partners are a critical consideration. While rapid kinetics are desirable for efficient labeling, in the context of a control, slower or no reaction is the intended outcome.

The iEDDA reaction between norbornene and tetrazines is generally considered fast, with second-order rate constants in the range of 0.5 to 5 M⁻¹s⁻¹.[6] However, the reaction of BCN with tetrazines can be significantly faster, with reported rate constants spanning a wide range, some reaching up to 29,000 M⁻¹s⁻¹.[5] This vast difference in reactivity is a key factor when choosing a control. For a tetrazine-based probe, norbornene's more moderate reactivity might make it a more suitable negative control to assess baseline non-specific interactions without the complication of a very rapid ligation.

Stability and Off-Target Reactivity: The Devil is in the Details

An ideal bioorthogonal control should be stable in the cellular environment and exhibit no off-target reactivity.

(Z)-bicyclo[6.1.0]nonene (BCN): While generally stable, BCN has a known susceptibility to reaction with thiols.[8] This is a significant consideration as free cysteine residues are present on the surface of many proteins. This thiol-ene reaction can lead to non-specific labeling and false-positive signals. However, it has been shown that low concentrations of β-mercaptoethanol can suppress this side reaction.[8] BCN derivatives, particularly carbamates, can also be labile under acidic conditions, leading to the formation of inactive species.[7] Amide-linked BCN derivatives have been shown to have greater hydrolytic stability.[7]

Norbornene: Norbornene is generally considered to be highly orthogonal in the cellular environment. However, a recent and critical finding has revealed that the norbornene-tetrazine ligation can proceed with an unexpected 1:2 stoichiometry, where one norbornene molecule reacts with two tetrazine molecules.[9][10] This can lead to unintended crosslinking and complicates the interpretation of labeling experiments. This phenomenon appears to be specific to norbornene, as other dienophiles like trans-cyclooctene (TCO) and BCN yield the expected 1:1 adducts.[10]

Experimental Design: Choosing the Right Control

The choice between BCN and norbornene as a control is context-dependent. Here, we provide guidance on making this decision and outline a general protocol for a negative control experiment.

Causality Behind the Choice:
  • When to use Norbornene as a control: If your primary bioorthogonal reaction is a SPAAC reaction between an azide and a cyclooctyne (like BCN or DBCO), using a norbornene-functionalized probe as a negative control is an excellent choice. Norbornene will not react with the azide, allowing you to specifically assess the non-specific binding of the probe's scaffold.

  • When to use BCN as a control: If you are conducting an iEDDA reaction between a tetrazine and a norbornene-modified biomolecule, a BCN-containing molecule that is not expected to react can serve as a control for non-specific interactions. However, given BCN's reactivity with tetrazines, a more appropriate control would be a structurally similar but unreactive alkene. If BCN is used, the experiment must be carefully designed to account for its potential reactivity. A better control for a tetrazine-based probe would be to use a "scrambled" or non-targeted version of the biomolecule that still contains the norbornene handle.

Experimental Workflow: Negative Control for Bioorthogonal Labeling

This workflow outlines a typical negative control experiment to validate the specificity of cell surface protein labeling.

G cluster_0 Cell Culture and Treatment cluster_1 Washing and Fixation cluster_2 Analysis cell_prep 1. Seed and culture cells expressing the target protein. control_group 2a. Negative Control: Treat cells with the norbornene/BCN-probe. cell_prep->control_group exp_group 2b. Experimental Group: Treat cells with the 'clickable' probe. cell_prep->exp_group incubation 3. Incubate for a defined period (e.g., 1-2 hours) at 37°C. control_group->incubation exp_group->incubation wash 4. Wash cells 3x with PBS to remove unbound probe. incubation->wash fix 5. Fix cells with 4% paraformaldehyde. wash->fix imaging 6. Image cells using fluorescence microscopy. fix->imaging quantification 7. Quantify fluorescence intensity. imaging->quantification

Caption: Workflow for a negative control experiment in bioorthogonal labeling.

Step-by-Step Methodology for a Negative Control Experiment (Norbornene Control for a Tetrazine Probe)

This protocol is designed to assess the non-specific binding of a tetrazine-conjugated fluorescent probe.

Materials:

  • Cells expressing the target protein modified with a bioorthogonal handle (e.g., norbornene).

  • Control cells (not expressing the modified protein or expressing a non-reactive mutant).

  • Tetrazine-conjugated fluorescent probe.

  • Norbornene-containing small molecule (as a competitive inhibitor control).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Mounting medium with DAPI.

Protocol:

  • Cell Seeding: Seed both target-expressing and control cells in a suitable format (e.g., glass-bottom dishes for microscopy) at an appropriate density and allow them to adhere overnight.

  • Control Treatments:

    • Negative Control (No Target): Treat control cells with the tetrazine probe at the desired concentration.

    • Negative Control (Probe Specificity): Treat target-expressing cells with a fluorescent probe that does not contain the tetrazine moiety.

    • Competitive Inhibition Control: Pre-incubate target-expressing cells with an excess of a small molecule norbornene derivative for 30 minutes before adding the tetrazine probe.

  • Experimental Treatment: Treat the target-expressing cells with the tetrazine probe at the desired concentration.

  • Incubation: Incubate all samples for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells twice with PBS. If desired, permeabilize and stain for intracellular targets. Mount the coverslips using a mounting medium containing DAPI to visualize the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets. Quantify the fluorescence intensity in the experimental and control groups to determine the signal-to-background ratio.

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing your experiments.

(Z)-bicyclo[6.1.0]nonene (BCN) Reactions

BCN_Reactions cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) BCN_spaac BCN (Strained Alkyne) Triazole Stable Triazole Adduct BCN_spaac->Triazole Azide Azide Azide->Triazole BCN_iedda BCN (Dienophile) Dihydropyridazine Dihydropyridazine Adduct BCN_iedda->Dihydropyridazine Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine

Caption: Reaction mechanisms of BCN in bioorthogonal chemistry.

Norbornene Reaction

Norbornene_Reaction cluster_iedda_norbornene Inverse-Electron-Demand Diels-Alder (iEDDA) Norbornene Norbornene (Dienophile) Dihydropyridazine_nor Dihydropyridazine Adduct Norbornene->Dihydropyridazine_nor Tetrazine_nor Tetrazine (Diene) Tetrazine_nor->Dihydropyridazine_nor

Caption: Reaction mechanism of norbornene in bioorthogonal chemistry.

Conclusion and Future Perspectives

Both (Z)-bicyclo[6.1.0]nonene and norbornene are valuable tools in the bioorthogonal chemistry toolbox. When used thoughtfully as controls, they provide the necessary validation for the specificity of labeling experiments.

  • Norbornene is an excellent control for SPAAC reactions and, despite the potential for a 1:2 adduct with tetrazines, its generally lower reactivity compared to other dienophiles can be advantageous in minimizing background signal in iEDDA control experiments.

  • BCN , while highly reactive, offers a smaller and more hydrophilic handle than many other cyclooctynes. Its known reactivity with thiols necessitates careful experimental design, potentially including the use of reducing agents to cap free cysteines.

The field of bioorthogonal chemistry is continuously evolving, with new reagents and reactions being developed to offer greater specificity, faster kinetics, and improved biocompatibility. As researchers, it is our responsibility to rigorously validate our methods, and the judicious use of controls like BCN and norbornene is fundamental to the integrity and impact of our work.

References

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  • Karale, K., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(25), 17886-17894. [Link]

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  • Svatunek, D., et al. (2016). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Chemistry – A European Journal, 22(44), 15447-15450. [Link]

  • Liu, Y., et al. (2025). Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. Chemical Communications, 61(11), 1369-1372. [Link]

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  • Semantic Scholar. (n.d.). Norbornene in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(Oxanorbornene)‐Protein Conjugates Prepared by Grafting‐to ROMP as Alternatives for PEG. Retrieved from [Link]

  • 梅斯医学. (n.d.). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer-polymer coupling. Retrieved from [Link]

  • Abu-Laban, M., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]

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  • Grimm, J. B., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10934–10942. [Link]

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